3-Methyl-2-(pyridin-2-yl)butanoic acid
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Overview
Description
3-Methyl-2-(pyridin-2-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring a pyridine ring attached to the second carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyridin-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-2-(pyridin-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring in its structure allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid:
2-Pyridinecarboxylic acid: This compound contains a pyridine ring attached to a carboxylic acid group but lacks the additional methyl and butanoic acid moieties.
Uniqueness
3-Methyl-2-(pyridin-2-yl)butanoic acid is unique due to the presence of both the pyridine ring and the butanoic acid chain in its structure. This combination allows it to exhibit distinct chemical and biological properties compared to its similar compounds.
Biological Activity
3-Methyl-2-(pyridin-2-yl)butanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data tables and research findings.
This compound is characterized by its unique structure, which includes a pyridine ring that contributes to its biological activity. The compound's molecular formula is C11H13N with a molecular weight of approximately 175.23 g/mol. Its structural representation can be summarized as follows:
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against common pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. faecalis | 40 | 29 |
P. aeruginosa | 50 | 24 |
K. pneumoniae | 45 | 30 |
S. typhi | 50 | 19 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against several cancer cell lines, including ovarian (OVCAR-8), lung (A549), and colon cancer (HCT116). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent cytotoxicity .
Table 2: Anticancer Efficacy of this compound
Cell Line | IC50 (µM) |
---|---|
OVCAR-8 | <5 |
A549 | <5 |
HCT116 | <5 |
Panc-1 | <5 |
3. Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has also been assessed for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in MDPI examined the antibacterial properties of various derivatives of pyridine-based compounds, including this compound. The results highlighted its effectiveness in inhibiting bacterial growth comparable to standard antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability, particularly in ovarian and lung cancer cells .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methyl-2-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9(10(12)13)8-5-3-4-6-11-8/h3-7,9H,1-2H3,(H,12,13) |
InChI Key |
QCKQRZFWJGJMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)C(=O)O |
Origin of Product |
United States |
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